molecular formula C18H13NO2 B3341909 (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) CAS No. 111122-84-0

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)

Cat. No.: B3341909
CAS No.: 111122-84-0
M. Wt: 275.3 g/mol
InChI Key: KFSOAIOQXJYNHC-UHFFFAOYSA-N
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Description

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone), with the CAS number 111122-84-0, is a pyrrole derivative with a molecular formula of C18H13NO2 and a molecular weight of 275.30 g/mol . This compound is professionally applied as a pharmaceutical reference standard, specifically known as Ketorolac Impurity 34 . It serves as a critical analytical tool for the quality control and regulatory compliance of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID), ensuring the safety and efficacy of the pharmaceutical product by monitoring impurity profiles during its manufacturing and stability testing. The pyrrole ring system is a privileged structure in medicinal chemistry and chemical biology . Molecules featuring this scaffold are frequently explored for their potential as bioactive agents and are significant in the construction of peptidomimetics . The 1H-pyrrole-2,5-dione core, in particular, is a structure of high interest in drug discovery; for instance, derivatives have been synthesized and evaluated as potent cholesterol absorption inhibitors , demonstrating the ability to suppress the formation of macrophage-derived foam cells and inflammatory response, which are key factors in the development of atherosclerosis . Furthermore, pyrrole derivatives can be synthesized from amino acids like l-phenylalanine, which is a key intermediate for developing inhibitors of kinases such as ASK1 and PI3K, highlighting the value of pyrrole-based compounds in early-stage drug discovery research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper storage conditions of 2-8°C in a refrigerator are recommended to maintain the integrity of the compound .

Properties

IUPAC Name

(5-benzoyl-1H-pyrrol-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-17(13-7-3-1-4-8-13)15-11-12-16(19-15)18(21)14-9-5-2-6-10-14/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSOAIOQXJYNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554897
Record name (1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111122-84-0
Record name (1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) typically involves the reaction of pyrrole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where the benzoyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or amines.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) involves its interaction with various molecular targets. The benzoyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Structural Analogs
Compound Core Structure Functional Groups Key Properties Reference
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) Pyrrole-2,5-diyl Phenylmethanone, nitroxide radicals Antiferromagnetic coupling (J ≈ −15 cm⁻¹), planarized diradicals, high stability
4,6-Dibenzoylresorcinol Resorcinol-1,3-diyl Phenylmethanone, hydroxyl groups Skin-lightening agent, antioxidant, antibacterial; inhibits melanin synthesis
Biphenyl-3,5-diyl bis(tert-butyl nitroxide) Biphenyl-3,5-diyl tert-Butyl nitroxide radicals Strong intermolecular antiferromagnetic coupling (J ≈ −50 cm⁻¹), bistable polymorphs
Bis maleimide azo derivatives Azo-linked phenylene Maleimide, methyl groups Corrosion inhibitors (89–91% efficiency in HCl), Langmuir adsorption isotherm

Key Structural Differences :

  • The pyrrole core in the target compound enables planarization and intramolecular H-bonding, absent in biphenyl or resorcinol analogs.
  • Azo-linked derivatives (e.g., ) prioritize electron-withdrawing groups for corrosion inhibition, contrasting with the radical-stabilizing nitroxides in the target compound.
Magnetic and Electronic Properties
  • Antiferromagnetic Coupling : The target compound’s exchange coupling (J ≈ −15 cm⁻¹) is weaker than biphenyl-3,5-diyl analogs (J ≈ −50 cm⁻¹) due to differences in conjugation pathways and spin delocalization .
  • Spin-Spin Distance : ESR data indicate a spin-spin distance of ~6.5 Å in the pyrrole-based diradical, shorter than biphenyl systems (~8.0 Å), enhancing intramolecular interactions .
  • Ground State : Unlike bistable biphenyl polymorphs (diamagnetic/paramagnetic states) , the target compound exhibits a consistent antiferromagnetic ground state due to rigid planarization.

Biological Activity

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone), often referred to as a pyrrole derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) can be represented as follows:

C18H16N2O2\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2

This compound features two phenylmethanone groups attached to a central pyrrole moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) exhibits notable antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) can induce apoptosis in cancer cell lines. The following table summarizes key findings from various studies on its anticancer effects:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.5Induction of apoptosis
HCT-116 (colon cancer)8.0Inhibition of tyrosine kinases
A549 (lung cancer)10.0Cell cycle arrest and apoptosis

These results indicate that the compound may act through multiple pathways to exert its anticancer effects.

Case Studies

Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various pyrrole derivatives, (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that it could be a candidate for further development as an antibacterial agent.

Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound revealed that it significantly reduced cell viability in A549 lung cancer cells with an IC50 value of 10 µM. The study highlighted the role of reactive oxygen species (ROS) in mediating its cytotoxic effects .

The biological activity of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) is attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity: Some studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Answer: Implement process analytical technology (PAT) tools like in-line FTIR for real-time monitoring. Design of experiments (DoE) can optimize parameters (e.g., temperature, catalyst loading). For bis(maleimide) syntheses, reproducibility improved with controlled reagent addition rates and exclusion of moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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